2-(2-Hydroxyphenyl)isonicotinic acid
Overview
Description
2-(2-Hydroxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a hydroxyphenyl group attached to the isonicotinic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-Hydroxyphenyl)isonicotinic acid, a derivative of isoniazid, is the bacterium Mycobacterium tuberculosis . This compound is highly specific and ineffective against other microorganisms . It is primarily used in the treatment of tuberculosis .
Mode of Action
This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the shikimate pathway, which is linked to electron transport in photosystem I . It also influences the metabolic processes involved in the conversion of isoniazid to acetylisoniazid, isonicotinic acid, and isonicotinuric acid .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism to acetylisoniazid, isonicotinic acid, and isonicotinuric acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-mycobacterial activity . The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug-resistant tuberculosis .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Related compounds such as isonicotinic acid derivatives have been found to have significant effects on cellular processes
Molecular Mechanism
It is known that isonicotinic acid, a related compound, acts as a prodrug and must be activated by bacterial catalase
Temporal Effects in Laboratory Settings
Related compounds such as 2-Hydroxynicotinic acid have been found to exist in multiple polymorphs in the solid state , suggesting that 2-(2-Hydroxyphenyl)isonicotinic acid may also exhibit changes over time in laboratory settings.
Metabolic Pathways
It is known that isonicotinic acid, a related compound, is primarily metabolized in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the condensation reaction between isonicotinic acid hydrazide and 2-hydroxybenzaldehyde in the presence of a suitable solvent such as methanol or ethanol . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Another method involves the use of mechanochemical synthesis, where the reactants are ground together in a ball mill. This approach can be more efficient and environmentally friendly compared to traditional solution-based methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(2-oxo-phenyl)isonicotinic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)isonicotinic alcohol.
Substitution: Formation of 2-(2-halophenyl)isonicotinic acid derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)isonicotinic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
2-Hydroxynicotinic acid: A derivative with a hydroxy group at the 2-position of the pyridine ring.
Isonicotinic acid hydrazide: A hydrazide derivative used as an anti-tuberculosis drug.
Uniqueness
2-(2-Hydroxyphenyl)isonicotinic acid is unique due to the presence of both a hydroxyphenyl group and an isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-7-8(12(15)16)5-6-13-10/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKIMIQFXHTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695506 | |
Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-16-2 | |
Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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